molecular formula C10H8Cl2N2OS B2824371 2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]acetamide CAS No. 2411276-92-9

2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]acetamide

Cat. No.: B2824371
CAS No.: 2411276-92-9
M. Wt: 275.15
InChI Key: VYOJDBGGNGIYCF-UHFFFAOYSA-N
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Description

“2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]acetamide” is a chemical compound with the linear formula C9H6Cl2N2OS . It’s a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzothiazole ring, which is a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 218 °C and a predicted density of 1.605±0.06 g/cm3 .

Safety and Hazards

While specific safety and hazard information for “2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]acetamide” is not available, general precautions include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

The future directions for “2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]acetamide” and other benzothiazole derivatives could involve further exploration of their anti-tubercular activity and the development of more potent inhibitors .

Properties

IUPAC Name

2-chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2OS/c11-4-10(15)13-5-8-7-3-6(12)1-2-9(7)16-14-8/h1-3H,4-5H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOJDBGGNGIYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NS2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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